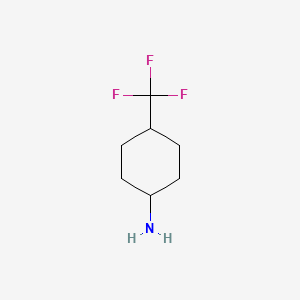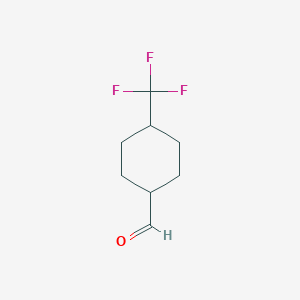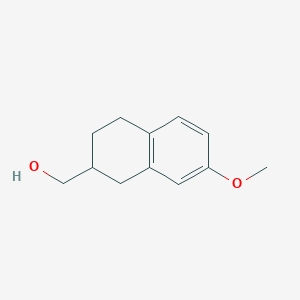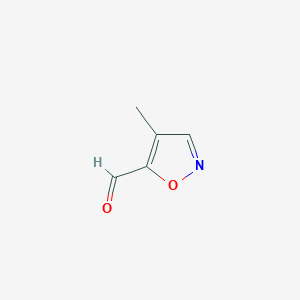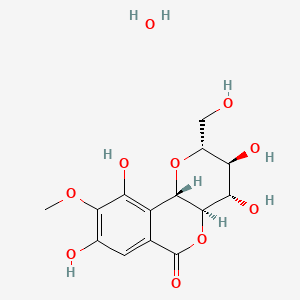
Bergenin monohydrate
描述
Bergenin monohydrate is a naturally occurring compound found in several plant species, particularly in the genus Bergenia. It is a glycosidic derivative of trihydroxybenzoic acid and has been recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective activities .
作用机制
Target of Action
Bergenin monohydrate (BER), a key constituent of Bergenia crassifolia (Saxifragaceae), has gained extensive attention due to its array of pharmacological actions . It has been found to interact with various targets, including Th1 and Th2 cytokines. BER can potently downregulate the formation of Th1 cytokines (IL-4, IFN-γ, and TNF-α), and upregulate the formation of Th2 cytokines (IL-5 and IL-4) .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in cytokine formation. This modulation of cytokine formation is a key aspect of its pharmacological activity .
Biochemical Pathways
The biosynthetic pathway of bergenin involves the regio- and/or stereoselective C-glycosylation and O-methylation of gallic acid (GA). This process generates 4-O-methyl gallic acid 2-C-β-D-glycoside (4-OMGA-Glc), which is the direct precursor of bergenin . Bergenin production ultimately occurs in acidic conditions or via dehydration catalyzed by plant dehydratases following a ring-closure reaction .
Pharmacokinetics
Despite the therapeutic features of bergenin, its poor solubility, lower oral bioavailability, shorter half-life, and more intestinal pH degradation (pH 6.8 or above) have posed challenges . To improve its therapeutic efficacy, researchers have adopted newer approaches, such as the design and development of novel delivery carriers of this bioactive compound .
Result of Action
The molecular and cellular effects of bergenin’s action are diverse, given its wide range of pharmacological activities. These include anti-infective, anti-cancer, anti-diabetic, neuroprotective, hepatoprotective, anti-urolithiatic, anti-hyperuricemic, and anti-bradykinin properties . In the context of inflammation, this compound has been shown to attenuate the inflammatory response via the MAPK and NF-κB pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the acidic conditions in which bergenin production occurs can impact its action . Additionally, the compound’s poor solubility and lower oral bioavailability can be affected by factors such as pH and the presence of other compounds .
生化分析
Biochemical Properties
Bergenin monohydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . Additionally, this compound interacts with nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating inflammatory responses . These interactions highlight the compound’s potential in regulating biochemical pathways associated with inflammation and tissue remodeling.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also modulates the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation . Furthermore, this compound affects cellular metabolism by regulating the activity of key metabolic enzymes, contributing to its antidiabetic properties .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the activity of MMPs by binding to their active sites, preventing the degradation of extracellular matrix components . Additionally, this compound modulates the activity of NF-κB and MAPKs, leading to the suppression of pro-inflammatory gene expression . These molecular interactions underline the compound’s potential in regulating various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its bioactivity over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and antidiabetic properties . At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings emphasize the need for careful dosage optimization to maximize the therapeutic potential of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized through the shikimic acid pathway, leading to the production of gallic acid derivatives . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, such as glucose-6-phosphatase and hexokinase . These interactions contribute to the compound’s antidiabetic properties by regulating glucose metabolism and insulin sensitivity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . The compound also binds to plasma proteins, enhancing its distribution within the bloodstream . These transport and distribution mechanisms ensure the effective delivery of this compound to target tissues, maximizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and glycosylation, play a crucial role in directing this compound to specific cellular compartments . These targeting signals ensure the precise localization of this compound, enabling it to exert its biological effects effectively.
准备方法
Synthetic Routes and Reaction Conditions: Bergenin can be synthesized through various chemical reactions involving the glycosylation of gallic acid derivatives. The process typically involves the condensation of the glycosidic portion with the carboxylic acid of the gallic acid portion, leading to the formation of the lactone structure observed in bergenin .
Industrial Production Methods: Industrial production of bergenin often involves extraction from plant sources such as Bergenia crassifolia. The extraction process includes solvent extraction, followed by purification steps like crystallization and chromatography to obtain pure bergenin monohydrate .
化学反应分析
Types of Reactions: Bergenin monohydrate undergoes various chemical reactions, including:
Oxidation: Bergenin can be oxidized to form different derivatives with enhanced pharmacological properties.
Reduction: Reduction reactions can modify the glycosidic bond, altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions are often bergenin derivatives with modified pharmacological properties, such as increased anti-inflammatory or antioxidant activities .
科学研究应用
Chemistry: Used as a precursor for synthesizing bioactive compounds.
Biology: Investigated for its role in modulating cellular pathways and protecting against oxidative stress.
Medicine: Explored for its therapeutic potential in treating conditions like inflammation, diabetes, and neurodegenerative diseases.
Industry: Utilized in the development of novel drug delivery systems and as a natural antioxidant in food and cosmetic products .
相似化合物的比较
Bergenin monohydrate is unique compared to other similar compounds due to its diverse pharmacological activities and natural occurrence. Similar compounds include:
Gallic Acid: Shares antioxidant properties but lacks the glycosidic structure of bergenin.
Ellagic Acid: Another polyphenolic compound with antioxidant and anti-inflammatory properties but differs in its molecular structure.
Catechin: A flavonoid with antioxidant activity, structurally different from bergenin
This compound stands out due to its ability to modulate multiple biological pathways and its potential for therapeutic applications across various fields.
属性
IUPAC Name |
(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2/t6-,8-,10+,12+,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWSXSAFDSGKAT-YOKSUNLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
477-90-7 (Parent) | |
| Record name | Bergenin hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045550 | |
| Record name | Bergenin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5956-63-8, 108032-11-7 | |
| Record name | Bergenin hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bergenin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate](/img/structure/B3417447.png)

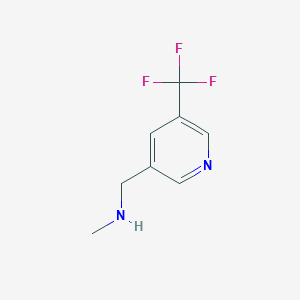
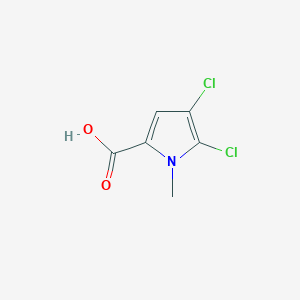
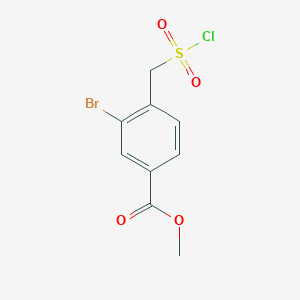
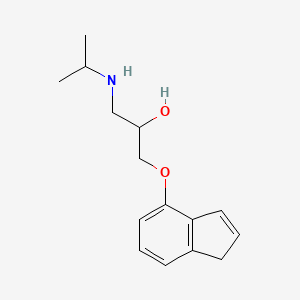
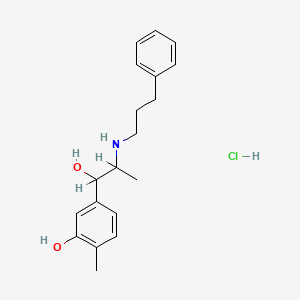

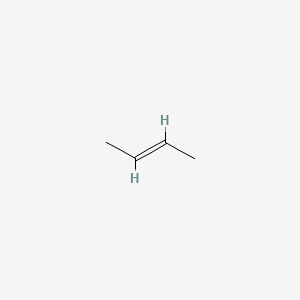
![(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone](/img/structure/B3417488.png)
